molecular formula C16H16ClNO5S B024310 p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid CAS No. 33924-53-7

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid

Cat. No. B024310
CAS RN: 33924-53-7
M. Wt: 369.8 g/mol
InChI Key: PTQOLPXVAGTTDK-UHFFFAOYSA-N
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Description

The compound p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid represents a chemically synthesized molecule, potentially significant in various scientific fields due to its unique structure and functional groups. Such compounds are of interest for their potential applications in materials science, medicinal chemistry, and environmental studies.

Synthesis Analysis

Synthesis of complex molecules like p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid typically involves multistep chemical reactions, starting from simpler molecules. For example, the synthesis of related compounds often uses starting materials that are subsequently built up through reactions involving amine functionalization and sulfonylation processes (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These methods help in understanding the spatial arrangement of atoms, which is crucial for predicting reactivity and interactions with biological molecules.

Chemical Reactions and Properties

The functional groups present in the compound, specifically the benzoyl, amino, and sulfonic acid groups, suggest that it can undergo various chemical reactions. These include nucleophilic substitution reactions at the sulfonyl group and possible interactions with other molecules through the amino group. The presence of a chloro-substituted benzoyl group may also influence its electronic properties and reactivity.

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and stability, are influenced by its molecular structure. For instance, the sulfonic acid group tends to increase solubility in water, while the aromatic rings may contribute to higher melting points.

Chemical Properties Analysis

Chemically, the compound's properties are defined by the reactivity of its functional groups. The sulfonic acid group is acidic and hydrophilic, making the compound likely soluble in aqueous environments. The amino group can act as a nucleophile or base in reactions, and the chloro-substituted benzoyl moiety may partake in electrophilic aromatic substitution.

For further reading on related chemical studies and methodologies, see the provided references from the scientific literature:

Scientific Research Applications

Synthesis Methods

The compound p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid and its derivatives can be synthesized using various methods. The synthesis of ethyl p-hydroxy benzoate involves direct esterification, using p-methyl-benzenesulfonic acid as a catalyst, indicating the potential use of similar sulfonic acids in synthesis processes (Zhang Jiang-bei, 2000). Similarly, novel quinazolinone derivatives have been synthesized, highlighting the role of such compounds in the development of new chemical entities with potential applications (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).

Catalytic Properties

The compound and its derivatives have shown to exhibit catalytic properties. For instance, sulfonated Schiff base copper(II) complexes were applied as selective catalysts for the homogeneous peroxidative oxidation of alcohols, demonstrating the compound’s potential in catalytic processes (S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015).

Biomedical Applications

Antimicrobial Activity

Several studies have explored the antimicrobial properties of derivatives of the compound. For instance, new pyridine derivatives were synthesized and showed variable and modest activity against bacteria and fungi, indicating the potential use of the compound in developing antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Furthermore, novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives were synthesized, and some showed significant antibacterial ability against both gram-negative and gram-positive bacteria, suggesting the compound’s relevance in antibacterial research (R. M. Shakir, S. A. Saoud, Dhuha Faruk. Hussain, 2020).

properties

IUPAC Name

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQOLPXVAGTTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434720
Record name 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid

CAS RN

33924-53-7
Record name 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33924-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-phenethyl-5-chloro-2-methoxybenzamide (10 g.) dissolved in 25 ml. of chloroform was cooled to -10° and 19 g. of chlorosulfonic acid was added dropwise, maintaining the temperature at -10° to 0°. After the addition was complete the mixture was allowed to rise to room temperature and it was poured onto cracked ice. The crude sulfonic acid was filtered and 7.3 g. (57%) was obtained. A sample recrystallized for analysis from alcohol-acetonitrile melted at 188°-189°. Anal. Calcd. for C16H16ClNO5S: C, 51.94; H, 4.36; Cl, 9.58; N, 3.79; S, 8.67. Found: C, 50.10; H, 4.27; Cl, 9.93; N, 4.04; S, 8.84.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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